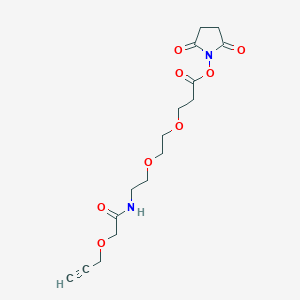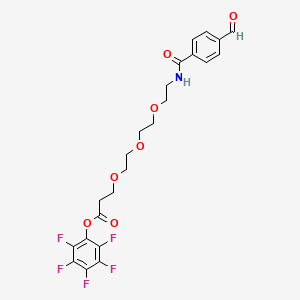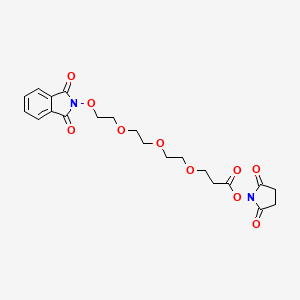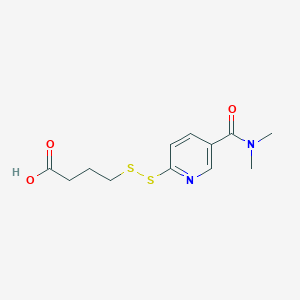
Propargyl-O-C1-amido-PEG2-C2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Éster de Propargil-O-C1-amido-PEG2-C2-NHS: es un enlazador de polietilenglicol (PEG) no escindable de 2 unidades que se utiliza principalmente en la síntesis de conjugados de anticuerpo-fármaco (ADC). Este compuesto es un reactivo de química de clic que contiene un grupo alquino, lo que le permite someterse a cicloadición de azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos azida .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el diclorometano (DCM) y catalizadores como la N,N'-diciclohexilcarbodiimida (DCC) para facilitar el proceso de esterificación .
Métodos de Producción Industrial: La producción industrial de éster de Propargil-O-C1-amido-PEG2-C2-NHS sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, pasos de purificación como la cromatografía en columna y medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El éster de Propargil-O-C1-amido-PEG2-C2-NHS principalmente experimenta reacciones de química de clic, específicamente cicloadición de azida-alquino catalizada por cobre (CuAAc). Esta reacción implica la formación de un anillo de triazol entre el grupo alquino del éster y un grupo azida en otra molécula .
Reactivos y Condiciones Comunes:
Reactivos: Sulfato de cobre (CuSO4), ascorbato de sodio y moléculas que contienen azida.
Condiciones: La reacción se lleva a cabo típicamente en disolventes acuosos o mixtos acuosos-orgánicos a temperatura ambiente
Productos Principales: El producto principal de la reacción CuAAc es un conjugado ligado a triazol, que se utiliza a menudo en la síntesis de ADC y otros bioconjugados .
Aplicaciones Científicas De Investigación
Química: El éster de Propargil-O-C1-amido-PEG2-C2-NHS se utiliza ampliamente en la química de clic para la síntesis de moléculas complejas y bioconjugados. Su capacidad para formar enlaces de triazol estables lo hace valioso en diversas aplicaciones de síntesis química .
Biología: En la investigación biológica, este compuesto se utiliza para etiquetar biomoléculas como proteínas, ácidos nucleicos y lípidos. El enlace de triazol formado durante la reacción CuAAc es estable y biocompatible, lo que lo hace adecuado para diversas pruebas biológicas y estudios de imagen .
Medicina: El éster de Propargil-O-C1-amido-PEG2-C2-NHS es un componente clave en el desarrollo de ADC, que son terapias contra el cáncer dirigidas. El enlazador permite la unión precisa de fármacos citotóxicos a anticuerpos, lo que permite una entrega dirigida a las células cancerosas mientras minimiza los efectos fuera del objetivo .
Industria: En aplicaciones industriales, este compuesto se utiliza en la producción de materiales y superficies funcionalizados. Su capacidad para formar enlaces estables con diversos sustratos lo hace valioso en el desarrollo de materiales y recubrimientos avanzados .
Mecanismo De Acción
El mecanismo de acción del éster de Propargil-O-C1-amido-PEG2-C2-NHS implica su función como enlazador en reacciones de bioconjugación. El grupo alquino del éster experimenta CuAAc con moléculas que contienen azida, formando un enlace de triazol estable. Este enlace facilita la unión de diversos grupos funcionales, lo que permite la síntesis de bioconjugados complejos y ADC .
Comparación Con Compuestos Similares
Compuestos Similares:
Éster de Propargil-O-C1-amido-PEG4-C2-NHS: Contiene una cadena PEG más larga (4 unidades) y se utiliza para aplicaciones similares, pero proporciona mayor flexibilidad y solubilidad.
Éster de Propargil-O-C1-amido-PEG6-C2-NHS: Contiene una cadena PEG aún más larga (6 unidades), ofreciendo una mayor solubilidad y una menor impedancia estérica en reacciones de bioconjugación.
Singularidad: El éster de Propargil-O-C1-amido-PEG2-C2-NHS es único debido a la longitud óptima de su cadena PEG, que equilibra la solubilidad y la flexibilidad al tiempo que minimiza la impedancia estérica. Esto lo hace especialmente adecuado para la síntesis de ADC y otros bioconjugados donde el control preciso de la longitud del enlazador es crucial .
Propiedades
Fórmula molecular |
C16H22N2O8 |
|---|---|
Peso molecular |
370.35 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H22N2O8/c1-2-7-25-12-13(19)17-6-9-24-11-10-23-8-5-16(22)26-18-14(20)3-4-15(18)21/h1H,3-12H2,(H,17,19) |
Clave InChI |
XPZCDKUNWPDACM-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)





![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)

![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)

